molecular formula C12H21NO3 B2739468 Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate CAS No. 2287332-23-2

Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate

Cat. No.: B2739468
CAS No.: 2287332-23-2
M. Wt: 227.304
InChI Key: BXMFGWZHSCPDAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate is a spiro compound characterized by its unique bicyclic structure, which includes both an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can lead to a variety of functionalized spiro compounds .

Mechanism of Action

The mechanism by which Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The spiro structure of the compound allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-16-11(14)7-10-8-12(9-13-10)3-5-15-6-4-12/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMFGWZHSCPDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(CCOCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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